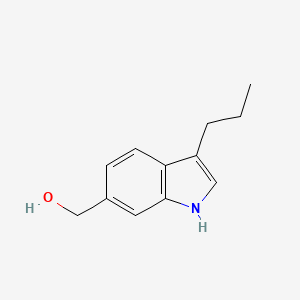
6-Hydroxymethyl-3-propylindole
Cat. No. B8370429
M. Wt: 189.25 g/mol
InChI Key: BMNSDAVNGPPYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04894386
Procedure details


A suspension of lithium aluminum hydride (1.71 g) in dry tetrahydrofuran (90 ml) was added slowly via cannula to methyl 3-propionylindole-6-carboxylate (1.6 g) as a stirred suspension in dry tetrahydrofuran (60 ml) under an atmosphere of nitrogen. After addition was complete, the mixture was heated to reflux for 90 min, then cooled and poured carefully onto ice (200 ml). The mixture was extracted with ethyl acetate; the extracts were washed (water (twice), brine), dried (MgSO4) and evaporated to give a dark oil. The product was purified by flash chromatography, eluting with 7:3 hexane:ethyl acetate, to give 6-hydroxymethyl-3-propylindole (1.2 g, 92%) as a white solid; mp 68°-71°; partial NMR (250 MHz, DMSO-d6): 0.93(t, 3H, CH2CH3), 1.64(m, 2H, CH2CH3), 2.65(t, 2H, CH2CH2CH3), 4.55(d, 2H, CH2OH), 5.03(t, 1H, OH), 10.67(br s, 1H, NH).


Name
methyl 3-propionylindole-6-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step Two


Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:11]1[C:19]2[C:14](=[CH:15][C:16]([C:20](OC)=[O:21])=[CH:17][CH:18]=2)[NH:13][CH:12]=1)(=O)[CH2:8][CH3:9]>O1CCCC1>[OH:21][CH2:20][C:16]1[CH:15]=[C:14]2[C:19]([C:11]([CH2:7][CH2:8][CH3:9])=[CH:12][NH:13]2)=[CH:18][CH:17]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.71 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
methyl 3-propionylindole-6-carboxylate
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)C1=CNC2=CC(=CC=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 90 min
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured carefully onto ice (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the extracts were washed (water (twice), brine),
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 7:3 hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=C2C(=CNC2=C1)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
